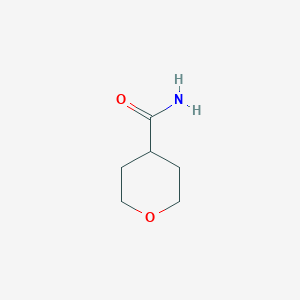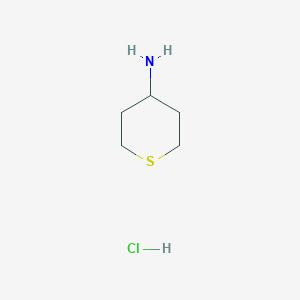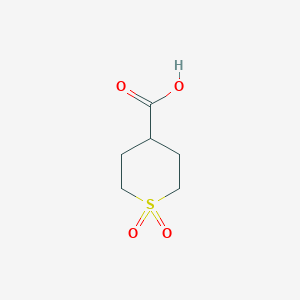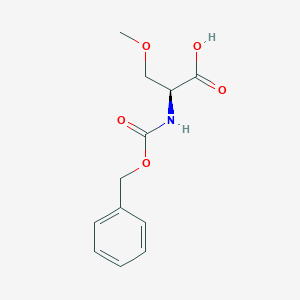
trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane)" is a derivative of cyclohexane, which is a saturated six-membered carbon ring. The structure of this compound suggests that it contains two cyclohexane rings connected by a butyl chain, with one of the rings substituted with a 3,4-difluorophenyl group. This type of compound is of interest due to its potential applications in materials science and organic synthesis, particularly in the creation of liquid crystal materials .
Synthesis Analysis
The synthesis of cyclohexane derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired stereochemistry. For example, the synthesis of optically active cyclohexenone derivatives as chiral building blocks for substituted cyclohexane rings has been reported, which involves stereoselective reactions with organocopper reagents . Although the specific synthesis of "trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane)" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives can significantly influence their physical and chemical properties. X-ray diffraction studies have been used to determine the preferred rotational conformation of tert-butylsulfonyl-substituted cyclohexanes in the solid state . The conformational analysis is crucial for understanding the behavior of such molecules in different phases and can provide insights into the molecular structure of related compounds like the one .
Chemical Reactions Analysis
Cyclohexane derivatives can undergo various chemical reactions, including photolysis in the presence of isobutene, leading to cycloadducts with different configurations . The reactivity of such compounds can be influenced by the substituents on the cyclohexane rings, as well as by the stereochemistry of the molecule. The presence of fluorine atoms, as in the 3,4-difluorophenyl group, can also affect the chemical behavior due to the electronegativity and size of the fluorine atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives, such as transition temperatures, enthalpies, and entropies, are important for their potential applications. For instance, certain cyclohexane carboxylates with fluorinated phenyl groups have been shown to exhibit nematic liquid crystal phases, which are useful in display technologies . The stereochemistry of the molecule, particularly the cis or trans configuration, can also have a significant impact on properties like strain energy and stability .
Applications De Recherche Scientifique
Stereochemical Studies
- Stereochemical Aspects : The study of stereochemical aspects of similar cyclohexene derivatives, such as allylic bis(trimethylsilyl)cyclohexenes, has implications for understanding the properties and behaviors of trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane). These studies often involve nuclear magnetic resonance spectra and trifluoroacetolysis to determine configurations and reaction pathways (Wickham & Kitching, 1983).
Molecular Structure and Reactivity
- Structure and Reactivity Analysis : Research into the structural and reactive properties of tert-butyl-3 methoxycarbonyl-4 cyclohexènes provides insights into the behavior of similar compounds under various conditions, such as halogenation reactions. These studies often involve nuclear magnetic resonance (NMR) analysis (Bouteiller-Prati et al., 1983).
Conformational Analysis
- Conformational Analysis : Investigations into the conformational analysis of tert-butylsulfonyl-substituted dioxanes and cyclohexanes, such as cis-4-tert-butyl-1-(tert-butylsulfonyl)cyclohexane, are relevant for understanding the preferred rotational conformation of similar cyclohexane derivatives in various states. X-ray diffraction studies and calculations are typically employed for this purpose (Gordillo et al., 1992).
Liquid Crystal Research
- Liquid Crystal Materials : The synthesis and evaluation of certain liquid crystals, like those derived from trans-propyl-cyclohexyl and vinyl-cyclohexyl compounds, are indicative of the potential use of trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) in developing new liquid crystal materials. Such research focuses on the properties like birefringence and crystallization temperatures (Weng et al., 2018).
Synthesis and Properties
- Synthesis and Characterization : Studies on the synthesis and properties of compounds like 3,4-difluorophenyl trans-4'-substituted cyclohexane-1'-carboxylates, which exhibit nematic phases, provide insights into the potential applications of trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) in materials science, particularly in areas requiring specific thermal and physical properties (Takatsu et al., 1984).
Propriétés
IUPAC Name |
4-[4-(4-butylcyclohexyl)cyclohexyl]-1,2-difluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32F2/c1-2-3-4-16-5-7-17(8-6-16)18-9-11-19(12-10-18)20-13-14-21(23)22(24)15-20/h13-19H,2-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXZINXFUSKTPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566662 |
Source


|
| Record name | 1~4~-Butyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) | |
CAS RN |
82832-58-4 |
Source


|
| Record name | 1~4~-Butyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





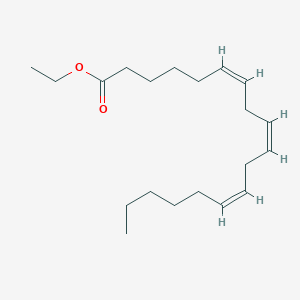
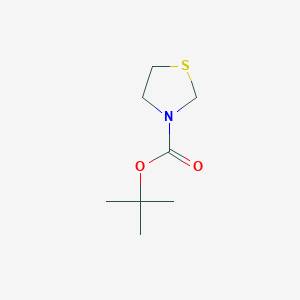
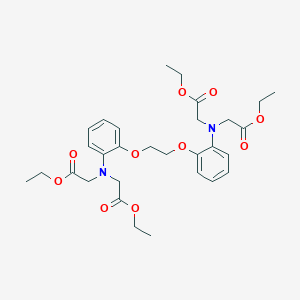
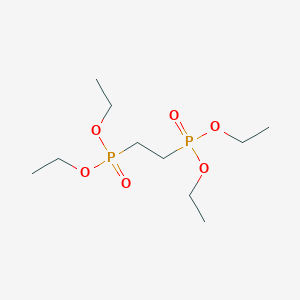
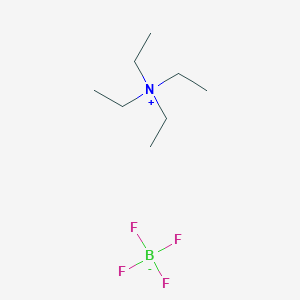
![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)
